![molecular formula C12H15NO5S B2452781 Methyl {4-[(cyclopropylamino)sulfonyl]phenoxy}acetate CAS No. 696632-85-6](/img/structure/B2452781.png)
Methyl {4-[(cyclopropylamino)sulfonyl]phenoxy}acetate
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Description
Methyl {4-[(cyclopropylamino)sulfonyl]phenoxy}acetate, also known as M-CSPA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic benefits. This compound belongs to the class of sulfonylurea drugs, which are commonly used to treat type 2 diabetes. However, M-CSPA has shown promise in treating other medical conditions as well.
Scientific Research Applications
Medicinal Chemistry and Drug Design
Methyl {4-[(cyclopropylamino)sulfonyl]phenoxy}acetate serves as a promising scaffold for designing novel pharmaceutical compounds. Medicinal chemists explore its molecular interactions, physicochemical properties, and safety profiles. By modifying its structure, they aim to create tailored drugs with enhanced efficacy and safety .
Analgesic Activity
Recent investigations have revealed that certain derivatives of this compound exhibit analgesic properties comparable to or even superior to paracetamol. These findings suggest potential applications in pain management .
Cyclooxygenase (COX) Inhibition
Methyl {4-[(cyclopropylamino)sulfonyl]phenoxy}acetate derivatives have been evaluated as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2). COX enzymes play a crucial role in inflammation and pain pathways, making these derivatives relevant for anti-inflammatory drug development .
Sulfur Radical Chemistry
The compound’s sulfonyl group introduces sulfur radicals, which have applications in bonding theory, organic synthesis, polymer chemistry, materials science, and biochemistry. Researchers explore these radicals for innovative synthetic routes and functional materials .
properties
IUPAC Name |
methyl 2-[4-(cyclopropylsulfamoyl)phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-17-12(14)8-18-10-4-6-11(7-5-10)19(15,16)13-9-2-3-9/h4-7,9,13H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJRACHSJZCPDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl {4-[(cyclopropylamino)sulfonyl]phenoxy}acetate |
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